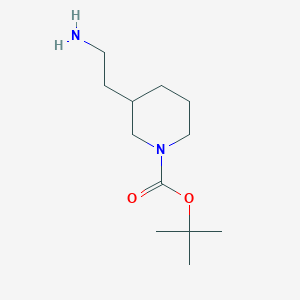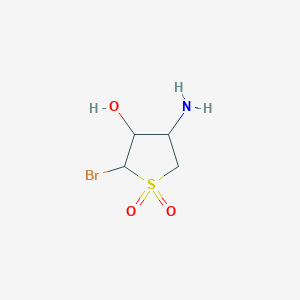
(4-Bromo-3-methylphenyl)boronic acid
Overview
Description
(4-Bromo-3-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BBrO2 and its molecular weight is 214.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Structural Analysis : Das et al. (2003) discussed the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline, highlighting its potential in constructing glucose sensing materials that operate at physiological pH levels. The X-ray crystal structure of this derivative was also analyzed, emphasizing its role in the synthesis of biologically active compounds and as pharmaceutical agents (Das et al., 2003).
Organic Synthesis
- Intermediate for Organic Synthesis : Sun Hai-xia et al. (2015) identified 3-borono-5-fluorobenzoic acid, synthesized using (3-fluoro-5-methylphenyl) boronic acid, as an important intermediate in organic synthesis. It is widely used in the synthesis of olefins, styrene, and biphenyl derivatives, applicable to the synthesis of natural products and organic materials (Sun Hai-xia et al., 2015).
Nanotechnology
- Optical Modulation in Nanotubes : A study by Mu et al. (2012) demonstrated the use of phenyl boronic acids, including derivatives like 5-bromo-3-carboxyphenyl boronic acid, for optical modulation in single-walled carbon nanotubes. This has implications for saccharide recognition, with potential applications in biomedical and sensing technologies (Mu et al., 2012).
Catalysis
- Palladium-Catalyzed Synthesis : Izmer et al. (2006) explored the use of substituted (methyl-3-bromo-phenyl)boronic acid in palladium-catalyzed reactions. This is significant in the synthesis of aryl-substituted indenes and cyclopenta[b]thiophenes, crucial for the further synthesis of ansa-metallocenes (Izmer et al., 2006).
Sensing and Detection
- Fluorescent Chemosensors : Huang et al. (2012) discussed the progress of boronic acid sensors, including phenyl boronic acids, for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The study highlights the use of boronic acid in the development of new fluorescent probes (Huang et al., 2012).
Multifunctional Compounds
- Multifunctional Derivatives : Zhang et al. (2017) synthesized derivatives of phenyl boronic acids, highlighting their potential as multifunctional compounds in medicine, agriculture, and industrial chemistry. This includes applications in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
Biomedical Applications
- Biomedical Applications : Cambre and Sumerlin (2011) emphasized the use of boronic acid-containing polymers in various biomedical applications, including treatment of HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of these compounds make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).
Pharmaceuticals
- Pharmaceutical Agents : Yang et al. (2003) reviewed the use of boronic acid compounds, due to their unique structural features, in the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics that recognize biologically important saccharides (Yang et al., 2003).
Mechanism of Action
Target of Action
The primary target of (4-Bromo-3-methylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki-Miyaura coupling reaction, which is a part of the broader organoboron chemistry . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new C-C, C-O, C-N, C-X, or C-H bonds at stereogenic centers .
Pharmacokinetics
It’s known that the compound’s success in sm coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is crucial in the synthesis of a broad array of diverse molecules with high enantioselectivity . This makes it a valuable tool in asymmetric synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of protodeboronation is reduced at low concentrations of boronic acid, which is highly useful for the coupling of unstable substrates . Additionally, the compound’s synthetic utility is tempered by its sensitivity to air and moisture .
Safety and Hazards
“(4-Bromo-3-methylphenyl)boronic acid” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that the substance may cause skin irritation, serious eye irritation, and respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .
Future Directions
Boronic acids, including “(4-Bromo-3-methylphenyl)boronic acid”, have been developed for use in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds . The development of new borane reagents and the exploration of their properties for application under specific Suzuki-Miyaura coupling conditions represent potential future directions in this field .
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATLRNVCMDWRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436022 | |
| Record name | (4-Bromo-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-67-3 | |
| Record name | B-(4-Bromo-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221006-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)
![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)


![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)



